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Compound of Interest

Compound Name: AZ6102

Cat. No.: B605734 Get Quote

An In-depth Analysis of the Potent and Selective Tankyrase Inhibitor AZ6102 in Preclinical

Oncology Models

Introduction
AZ6102 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and

Tankyrase-2 (TNKS2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.

[1][2][3] Dysregulation of the Wnt pathway is a hallmark of numerous cancers, particularly

colorectal cancer, making it a compelling target for therapeutic intervention. AZ6102 emerged

from a medicinal chemistry effort to develop a tankyrase inhibitor with suitable properties for in

vivo pharmacological testing. This technical guide provides a comprehensive overview of the

preclinical data on AZ6102, focusing on its mechanism of action, in vitro and in vivo activity,

and pharmacokinetic profile, with detailed experimental protocols for key studies.

Core Data Summary
Table 1: In Vitro Activity of AZ6102
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Assay Type
Target/Cell
Line

Parameter Value Reference

Enzymatic Assay TNKS1 IC₅₀ 3 nM [2]

Enzymatic Assay TNKS2 IC₅₀ 1 nM [2]

Cell-Based Wnt

Pathway Assay
DLD-1 IC₅₀ 5 nM [3]

Cell Proliferation

Assay
COLO320DM GI₅₀ ~40 nM [1][3]

Cell Proliferation

Assay

HCT-116 (β-

catenin mutant)
Activity

No anti-

proliferative

activity

[1][3]

Cell Proliferation

Assay

MDA-MB-436

(BRCA mutant)
Activity

No anti-

proliferative

activity

[1][3]

Table 2: In Vitro Selectivity of AZ6102 against PARP
Family Enzymes

Enzyme IC₅₀ Reference

PARP1 2.0 µM [2]

PARP2 0.5 µM [2]

PARP6 >3 µM [2]

Table 3: Preclinical Pharmacokinetics of AZ6102
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Species Dose Parameter Value Reference

Mouse
25 mg/kg

(intravenous)
Half-life (t₁/₂) 4 hours [3]

Mouse
25 mg/kg

(intravenous)
Clearance (CL) 24 mL/min/kg [3]

Mouse Not specified Bioavailability 12% [3]

Rat Not specified Bioavailability 18% [3]

Table 4: In Vivo Tolerability of AZ6102 in Mice
Dosing Schedule Tolerated Dose Reference

Daily (intravenous) up to 15 mg/kg [1][4]

Twice a week (intravenous) 120 mg/kg [1][4]

Mechanism of Action: Wnt Pathway Inhibition
AZ6102 exerts its anti-cancer effects by inhibiting the enzymatic activity of TNKS1 and TNKS2.

These enzymes are key components of the Wnt/β-catenin signaling pathway. In cancer cells

with a hyperactive Wnt pathway, TNKS1/2 mark Axin, a central component of the β-catenin

destruction complex, for proteasomal degradation. By inhibiting TNKS1/2, AZ6102 stabilizes

Axin levels, leading to the enhanced degradation of β-catenin. This prevents β-catenin's

translocation to the nucleus and subsequent transcription of Wnt target genes that drive cell

proliferation.[1][3] Preclinical studies have demonstrated that in the COLO320DM colorectal

cancer cell line, AZ6102 treatment leads to the stabilization of Axin2 protein and modulates

Wnt target genes in a dose- and time-dependent manner, both in vitro and in vivo.[1][3]

Caption: Simplified Wnt/β-catenin signaling pathway and the mechanism of action of AZ6102.

Experimental Protocols
TNKS1 Enzymatic Assay
This assay quantifies the inhibition of Tankyrase-1 auto-poly(ADP-ribosyl)ation (auto-

PARsylation).
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Reagents:

Tankyrase-1 protein (0.11 µM)

Nicotinamide adenine dinucleotide (NAD⁺) mix: 3 µM total NAD⁺, consisting of 2.12 µM

³H-NAD⁺ (specific radioactivity of 1690 Ci/mol) and 0.88 µM biotin-NAD⁺.

Assay Buffer (pH 7.5): 60 mM Tris, 1 mM DTT, 0.01% (v/v) Tween-20®, 2.5 mM MgCl₂, 0.3

mg/mL BSA.

AZ6102: 10 mM stock solution in DMSO, serially diluted.

Procedure:

Aliquots of the serially diluted AZ6102 in DMSO are transferred to a 384-well assay plate.

Tankyrase-1 protein solution is added to each well and mixed.

The enzymatic reaction is initiated by the addition of the NAD⁺ mix.

The reaction is incubated at room temperature.

The amount of ³H-ADP-ribose incorporated onto the biotinylated Tankyrase-1 is quantified

using a scintillation proximity assay (SPA).

IC₅₀ values are calculated from the dose-response curves.[2]

DLD-1 TCF/LEF Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

Cell Line: DLD-1 human colorectal adenocarcinoma cells, which have a mutation in the APC

gene leading to constitutive Wnt pathway activation.

Reagents:

DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).
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AZ6102: Serially diluted in DMSO.

Luciferase assay reagent.

Procedure:

DLD-1 reporter cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of AZ6102 or vehicle control (DMSO).

After a 24-hour incubation period, the cells are lysed.

The luciferase activity is measured using a luminometer.

IC₅₀ values are determined from the dose-response curves.

COLO320DM Cell Proliferation Assay
This assay determines the effect of AZ6102 on the proliferation of the COLO320DM colorectal

cancer cell line, which is sensitive to Wnt pathway inhibition.

Cell Line: COLO320DM human colorectal adenocarcinoma cells.

Reagents:

COLO320DM cells.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

AZ6102: Serially diluted in DMSO.

Cell proliferation reagent (e.g., CellTiter-Glo®).

Procedure:

COLO320DM cells are seeded in 96-well plates.

The cells are treated with a range of concentrations of AZ6102 or vehicle control.
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The plates are incubated for a defined period (e.g., 72 hours).

The cell viability is assessed by adding a cell proliferation reagent that measures ATP

levels.

Luminescence is read on a plate reader.

The GI₅₀ (concentration for 50% growth inhibition) is calculated from the dose-response

curves.[1][3]

Western Blot Analysis for Axin2 Stabilization
This experiment visualizes the effect of AZ6102 on the protein levels of Axin2.

Cell Line: DLD-1 or COLO320DM cells.

Reagents:

AZ6102.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: anti-Axin2, anti-TNKS1, anti-TNKS2, and a loading control (e.g., anti-

β-actin or anti-GAPDH).

HRP-conjugated secondary antibodies.

Chemiluminescent substrate.

Procedure:

Cells are treated with AZ6102 at various concentrations and for different time points.

The cells are harvested and lysed.

Protein concentration in the lysates is determined using a BCA assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.
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The membrane is blocked and then incubated with the primary antibodies overnight at

4°C.

After washing, the membrane is incubated with the appropriate HRP-conjugated

secondary antibodies.

The protein bands are visualized using a chemiluminescent substrate and an imaging

system.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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